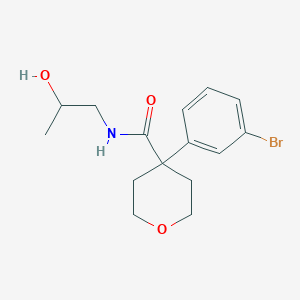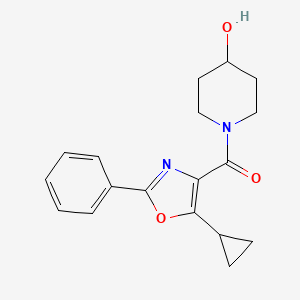![molecular formula C17H15N3O3 B6639620 N-[2-(furan-2-yl)-2-hydroxyethyl]-2-phenylpyrimidine-5-carboxamide](/img/structure/B6639620.png)
N-[2-(furan-2-yl)-2-hydroxyethyl]-2-phenylpyrimidine-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(furan-2-yl)-2-hydroxyethyl]-2-phenylpyrimidine-5-carboxamide, also known as FPHC, is a pyrimidine-based compound that has gained attention in recent years due to its potential applications in various scientific fields. This compound has been synthesized using different methods, and its mechanism of action has been studied extensively.
Mécanisme D'action
The mechanism of action of N-[2-(furan-2-yl)-2-hydroxyethyl]-2-phenylpyrimidine-5-carboxamide is not fully understood, but studies have shown that it can interact with various cellular targets, including enzymes and receptors. This compound has been shown to inhibit the activity of enzymes involved in cell proliferation and survival, such as AKT and mTOR. This compound has also been shown to interact with receptors involved in inflammation and oxidative stress, such as the Nrf2 and NF-κB pathways.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. Studies have shown that this compound can induce apoptosis in cancer cells, reduce inflammation, and protect neurons from oxidative stress. This compound has also been shown to have antioxidant properties and can scavenge free radicals, which are known to cause cellular damage.
Avantages Et Limitations Des Expériences En Laboratoire
N-[2-(furan-2-yl)-2-hydroxyethyl]-2-phenylpyrimidine-5-carboxamide has several advantages for lab experiments, including its high purity and stability. This compound is also relatively easy to synthesize using different methods. However, this compound has some limitations, including its low solubility in water, which can make it difficult to use in some experiments. This compound is also relatively expensive compared to other compounds, which can limit its use in some labs.
Orientations Futures
There are several future directions for the study of N-[2-(furan-2-yl)-2-hydroxyethyl]-2-phenylpyrimidine-5-carboxamide. One direction is to further investigate its potential applications in cancer research and neurodegenerative diseases. Another direction is to study the structure-activity relationship of this compound and its derivatives to identify more potent and selective compounds. Additionally, more studies are needed to fully understand the mechanism of action of this compound and its cellular targets. Overall, this compound has the potential to be a valuable compound for various scientific fields, and further research is needed to fully explore its potential.
Conclusion:
In conclusion, this compound is a pyrimidine-based compound that has gained attention in recent years due to its potential applications in various scientific fields. This compound can be synthesized using different methods, and its mechanism of action has been studied extensively. This compound has been shown to have a range of biochemical and physiological effects, including its potential to inhibit cancer cell growth and protect neurons from oxidative stress. Although this compound has some limitations, its potential applications in various scientific fields make it a valuable compound for further study.
Méthodes De Synthèse
N-[2-(furan-2-yl)-2-hydroxyethyl]-2-phenylpyrimidine-5-carboxamide can be synthesized using different methods, including the reaction of 2-hydroxyethylamine with furan-2-carbaldehyde, followed by the reaction of the resulting product with 2-phenylpyrimidine-5-carboxylic acid. Another method involves the reaction of furan-2-carbaldehyde with 2-phenylpyrimidine-5-carboxamide, followed by the reaction of the resulting product with 2-hydroxyethylamine. Both methods have been used to synthesize this compound with high yields and purity.
Applications De Recherche Scientifique
N-[2-(furan-2-yl)-2-hydroxyethyl]-2-phenylpyrimidine-5-carboxamide has been studied extensively for its potential applications in various scientific fields. One of the most promising applications of this compound is in cancer research. Studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis and suppressing cell proliferation. This compound has also been studied for its potential applications in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Studies have shown that this compound can protect neurons from oxidative stress and reduce inflammation, which are key factors in the development of neurodegenerative diseases.
Propriétés
IUPAC Name |
N-[2-(furan-2-yl)-2-hydroxyethyl]-2-phenylpyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3/c21-14(15-7-4-8-23-15)11-20-17(22)13-9-18-16(19-10-13)12-5-2-1-3-6-12/h1-10,14,21H,11H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIDILNJQGCRKJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C(C=N2)C(=O)NCC(C3=CC=CO3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(3-chlorophenyl)methyl]-3-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]urea](/img/structure/B6639554.png)
![1-Cyclopropyl-1-(2-hydroxyethyl)-3-[(2-imidazol-1-ylphenyl)methyl]urea](/img/structure/B6639557.png)
![1-(1-Hydroxypropan-2-yl)-3-[(2-imidazol-1-ylphenyl)methyl]urea](/img/structure/B6639563.png)
![1-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-3-[2-(2-methoxy-5-methylphenyl)ethyl]urea](/img/structure/B6639571.png)
![3-(hydroxymethyl)-N-[(2-imidazol-1-ylphenyl)methyl]piperidine-1-carboxamide](/img/structure/B6639579.png)

![N-[3-(2,3-dichlorophenoxy)-2-hydroxypropyl]-5-methyl-1H-pyrazole-3-carboxamide](/img/structure/B6639597.png)
![1-[2-(2-chlorophenyl)ethyl]-3-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]urea](/img/structure/B6639627.png)
![1-[2-[3-(Hydroxymethyl)piperidine-1-carbonyl]pyrrolidin-1-yl]-2-phenylethanone](/img/structure/B6639637.png)
![1-[1-(3-ethoxyphenyl)ethyl]-3-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]urea](/img/structure/B6639645.png)
![1-[(4-Bromophenyl)methyl]-1,2-dimethylguanidine;hydroiodide](/img/structure/B6639653.png)

![1-(1,3-Dimethylpyrazolo[3,4-b]pyridin-5-yl)-3-[[2-(hydroxymethyl)phenyl]methyl]urea](/img/structure/B6639662.png)